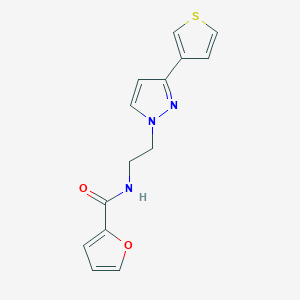

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide (CAS: 2034282-57-8) is a heterocyclic compound featuring a furan-carboxamide moiety linked via an ethyl spacer to a pyrazole ring substituted with a thiophene group. Its molecular formula is C₁₄H₁₃N₃O₂S, with a molecular weight of 287.34 g/mol .

Properties

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-14(13-2-1-8-19-13)15-5-7-17-6-3-12(16-17)11-4-9-20-10-11/h1-4,6,8-10H,5,7H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFPSBBLDGCQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as thiophene-3-carboxylic acid and 1H-pyrazole. These intermediates are then subjected to further reactions to form the final product.

-

Step 1: Synthesis of Thiophene-3-carboxylic Acid

Reagents: Thiophene, carbon dioxide, and a suitable base (e.g., sodium hydroxide).

Conditions: The reaction is carried out under high pressure and temperature to facilitate the carboxylation of thiophene.

-

Step 2: Synthesis of 1H-Pyrazole

Reagents: Hydrazine and 1,3-diketone.

Conditions: The reaction is typically conducted in an ethanol solvent under reflux conditions.

-

Step 3: Coupling Reaction

Reagents: Thiophene-3-carboxylic acid, 1H-pyrazole, and furan-2-carboxylic acid.

Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes compounds with structural similarities to the target molecule, emphasizing differences in substituents, heterocycles, and molecular properties:

Key Comparative Analysis

Heterocyclic Core Modifications

- Pyrazole vs.

- Trifluoromethyl Substitution : The CF₃ group in C₁₄H₁₄F₃N₃O₃ improves metabolic stability and electron-withdrawing effects, which could enhance target affinity but reduce aqueous solubility.

Substituent Effects

- Methyl Groups : The dimethylfuran derivative (C₁₆H₁₇N₃O₂S, ) exhibits increased steric hindrance, which may alter binding kinetics compared to the unsubstituted furan in the target compound.

Pharmacokinetic Considerations

- Molecular Weight : The target compound (287.34 g/mol) falls within the ideal range for oral bioavailability, whereas analogs like C₁₉H₁₇N₅O₃S (395.4 g/mol, ) may face challenges in passive diffusion.

- Lipophilicity : The trifluoromethyl analog (LogP likely >3) may exhibit better membrane permeability but higher plasma protein binding.

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article outlines its biological activity, including antimicrobial, anti-inflammatory, and antiviral properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a thiophene ring, a pyrazole moiety, and a furan carboxamide. Its molecular formula is , with a molecular weight of approximately 282.34 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, in vitro evaluations have shown that certain pyrazole derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

These findings indicate that the incorporation of thiophene and pyrazole moieties enhances the antimicrobial efficacy of the compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in various models. In one study, compounds exhibiting similar structures were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, with some derivatives showing IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity

| Compound | IC50 (μg/mL) | Comparison Drug | IC50 (μg/mL) |

|---|---|---|---|

| Compound A | 55.65 | Diclofenac | 54.65 |

| Compound B | 44.81 | Diclofenac | 54.65 |

These results suggest that the compound may serve as a promising lead for developing new anti-inflammatory agents.

Antiviral Activity

Emerging research has indicated that certain pyrazole derivatives can exhibit antiviral properties, particularly against viral targets associated with diseases such as HIV. For example, modifications in the pyrazole structure have led to enhanced activity against reverse transcriptase .

Case Study: Antiviral Efficacy

In a study focused on antiviral activity, a series of pyrazole derivatives were synthesized and tested against HIV reverse transcriptase, showing EC50 values ranging from 130 to 263 μM, indicating moderate antiviral activity . The structure-activity relationship (SAR) analysis suggested that specific substitutions at the C-2 and N-3 positions significantly influenced antiviral efficacy.

The biological activity of this compound is believed to involve:

Antimicrobial Mechanism: Interaction with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival.

Anti-inflammatory Mechanism: Inhibition of COX enzymes leading to decreased production of pro-inflammatory mediators.

Antiviral Mechanism: Binding to viral proteins or enzymes, disrupting their function and inhibiting viral replication.

Q & A

Q. What are the recommended synthetic routes for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves three steps:

Pyrazole Core Formation : Cyclocondensation of thiophene-3-carbaldehyde with hydrazine derivatives (e.g., hydrazine hydrate) under acidic conditions (e.g., HCl/EtOH, reflux for 6–8 hours) to yield 3-(thiophen-3-yl)-1H-pyrazole .

Ethyl Linker Introduction : Alkylation of the pyrazole nitrogen using 2-chloroethylamine hydrochloride in DMF with K2CO3 as a base (60°C, 12 hours).

Furan-2-carboxamide Coupling : Reaction with furan-2-carbonyl chloride using EDC/HOBt in anhydrous THF (0°C to room temperature, 24 hours).

Optimization Tips :

- Use 1.2 equivalents of EDC/HOBt to minimize unreacted intermediates.

- Purify via silica gel chromatography (hexane/EtOAc 3:1) or preparative HPLC (C18 column, acetonitrile/water gradient) for >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural purity?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze in DMSO-d6 or CDCl3 to confirm regiochemistry of the pyrazole and absence of alkylation byproducts. Key signals include:

- Thiophene protons: δ 7.2–7.4 ppm (multiplet).

- Pyrazole CH: δ 6.8–7.0 ppm (singlet).

- Furan carbonyl: δ 165–168 ppm in ¹³C NMR .

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time should match standards.

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with modifications to:

- Thiophene (e.g., 2-thienyl vs. 3-thienyl).

- Pyrazole N-substituents (e.g., methyl, benzyl).

- Furan carboxamide (e.g., 3-furan vs. tetrahydrofuran).

- Biological Assays :

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay (IC50 in cancer cell lines, e.g., HeLa) .

- Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent electronegativity/logP with activity .

Q. What computational approaches are suitable for predicting binding affinity with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DNA polymerase, as in ). Key parameters:

- Grid box centered on active site (e.g., 20 ų).

- Lamarckian GA for conformational sampling.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable).

- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC50 values to identify false positives .

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

- Methodological Answer :

- Disorder Handling : Apply SHELXL restraints (DFIX, SADI) to bond lengths/angles in disordered thiophene or pyrazole rings.

- Twinning Detection : Use PLATON to calculate twinning fraction; refine with TWIN/BASF if Rint > 0.08.

- Hydrogen Bonding : Validate with Mercury (cutoff: 3.2 Å for D–H···A). Example: The furan carbonyl often forms H-bonds with solvent molecules (e.g., DMSO) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking scores and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate Docking Parameters : Ensure protonation states (e.g., pyrazole NH) match physiological pH.

- Solvent Effects : Run MD simulations with explicit water molecules to account for desolvation penalties.

- Experimental Validation : Retest compounds with high docking scores but low activity using SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.